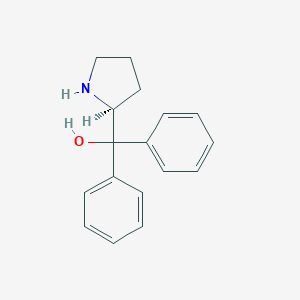

(S)-(-)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol

Beschreibung

Eigenschaften

IUPAC Name |

diphenyl-[(2S)-pyrrolidin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO/c19-17(16-12-7-13-18-16,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,16,18-19H,7,12-13H2/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGCGXUGBDJGFFY-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50369275 | |

| Record name | (S)-(-)-2-(Diphenylhydroxymethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112068-01-6 | |

| Record name | α,α-Diphenyl-L-prolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112068-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyrrolidinemethanol, alpha,alpha-diphenyl-, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112068016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-(-)-2-(Diphenylhydroxymethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-PYRROLIDINEMETHANOL, .ALPHA.,.ALPHA.-DIPHENYL-, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3HE3KC32M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(S)-(-)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol structure and properties

An In-Depth Technical Guide to (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol: Structure, Properties, and Applications in Asymmetric Synthesis

Introduction: A Cornerstone of Asymmetric Catalysis

(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol, commonly referred to as (S)-Diphenylprolinol, is a chiral amino alcohol that has established itself as an indispensable tool in modern organic chemistry.[1] Derived from the naturally abundant and inexpensive amino acid L-proline, its rigid chiral scaffold, featuring a pyrrolidine ring and two sterically demanding phenyl groups, makes it a highly effective chiral auxiliary and a precursor to powerful organocatalysts.[1][2][3]

Its most prominent role is as the parent alcohol for the Corey-Bakshi-Shibata (CBS) catalyst, a chiral oxazaborolidine that facilitates the highly enantioselective reduction of prochiral ketones to chiral secondary alcohols.[3][4] The predictability, high stereocontrol, and broad substrate scope afforded by this system have made (S)-Diphenylprolinol a cornerstone reagent in the synthesis of complex, enantiomerically pure molecules, particularly within the pharmaceutical and natural product sectors.[5][6] This guide provides a detailed examination of its structure, properties, synthesis, and its pivotal application in asymmetric catalysis.

Structural and Physicochemical Properties

The unique three-dimensional structure of (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol is fundamental to its function. The stereocenter at the C-2 position of the pyrrolidine ring, inherited from L-proline, dictates the chiral environment that enables stereoselective transformations.[7] The bulky diphenylmethanol moiety provides the necessary steric hindrance to effectively differentiate between the two faces of an approaching substrate.

Key Physicochemical Data

The following table summarizes the essential physical and chemical properties of (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol, consolidating data from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 112068-01-6 | [8][9][10] |

| Molecular Formula | C₁₇H₁₉NO | [8][9][10] |

| Molecular Weight | 253.34 g/mol | [8][10][11] |

| Appearance | White to beige/yellow crystalline powder | [12] |

| Melting Point | 73-80 °C | [8][12][13] |

| Boiling Point | ~411.3 °C at 760 mmHg (estimate) | [8] |

| Specific Rotation [α]²⁰/D | -59° to -67° (c=3, in Chloroform/Methanol) | [8][12][13] |

| Solubility | Soluble in chloroform and other common organic solvents. | [8][12] |

| Density | ~1.1 g/cm³ | [8] |

| pKa | 13.15 ± 0.29 (Predicted) | [12] |

Synthesis: A Practical Approach from L-Proline

The most common and efficient synthesis of enantiomerically pure (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol begins with the readily available chiral pool starting material, L-proline.[1] The key transformation is the addition of two phenyl groups to the carboxyl carbon, which is typically achieved via a Grignard reaction.[1][12]

Detailed Experimental Protocol: Synthesis via Grignard Reaction

This protocol describes the synthesis from L-proline methyl ester hydrochloride. The initial esterification of L-proline is a standard procedure. The core of the synthesis lies in the double addition of a phenyl Grignard reagent to the ester.

Causality and Rationale:

-

Starting Material: L-proline provides the chiral backbone. Esterification to the methyl ester makes the carbonyl carbon sufficiently electrophilic for the Grignard reaction.

-

Reagent: Phenylmagnesium chloride (PhMgCl) is a powerful nucleophile that adds to the ester carbonyl. Two equivalents are required: the first addition forms a ketone intermediate, which is more reactive than the starting ester and is immediately attacked by a second equivalent of the Grignard reagent.

-

Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice as it is inert to Grignard reagents and effectively solvates the magnesium salts.

-

Work-up: The reaction is quenched with an aqueous ammonium chloride solution to neutralize the magnesium alkoxide and any unreacted Grignard reagent, followed by extraction to isolate the product.[12] Purification is typically achieved by recrystallization.[14]

Step-by-Step Methodology:

-

Reaction Setup: A multi-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with L-proline methyl ester hydrochloride and anhydrous tetrahydrofuran (THF). The suspension is cooled to 0-5 °C in an ice bath.

-

Grignard Addition: A solution of phenylmagnesium chloride (typically ~3M in THF, >2.2 equivalents) is added dropwise via the dropping funnel, ensuring the internal temperature is maintained below 15 °C.[12] This slow addition is critical to control the exothermic reaction.

-

Reaction Progression: After the addition is complete, the reaction mixture is stirred at 10-15 °C for an additional 3-4 hours to ensure complete conversion.[12]

-

Aqueous Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The pH is adjusted to approximately 5-6.[12]

-

Extraction: The product is extracted from the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x). The combined organic layers are washed with brine to remove residual water.

-

Drying and Concentration: The organic phase is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product as a light-yellow oil or solid.[12]

-

Purification: The crude solid is purified by recrystallization from a solvent system like hexane or a toluene/hexane mixture to afford (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol as a white crystalline solid.[14] The purity and enantiomeric excess can be verified by NMR spectroscopy and chiral HPLC analysis.[14]

Core Application: The Corey-Bakshi-Shibata (CBS) Reduction

The premier application of (S)-Diphenylprolinol is its use as a precursor for the CBS catalyst, a chiral oxazaborolidine. This catalyst, in combination with a borane source, facilitates the highly enantioselective reduction of a wide range of prochiral ketones to their corresponding chiral secondary alcohols.[15][16]

Catalyst Formation and Mechanistic Cycle

The active catalyst is formed by the reaction of (S)-Diphenylprolinol with a borane source (e.g., BH₃·THF or BH₃·SMe₂) or a boronic acid derivative.[3][5] The resulting oxazaborolidine then coordinates with the stoichiometric reducing agent (borane) to form the active catalytic species.[15]

The Catalytic Cycle Explained:

-

Catalyst Activation: The Lewis basic nitrogen atom of the oxazaborolidine ring coordinates to a molecule of borane (the stoichiometric reductant). This coordination enhances the Lewis acidity of the endocyclic boron atom, making it a more effective binding site for the ketone substrate.[15][16]

-

Substrate Coordination: The prochiral ketone coordinates to the activated catalyst complex. Steric interactions with the bulky diphenylmethyl group ensure that the ketone binds preferentially from its less hindered face, orienting the larger substituent away from the catalyst's chiral framework.[5]

-

Hydride Transfer: A hydride ion is transferred from the nitrogen-bound borane to the electrophilic carbonyl carbon of the ketone. This occurs via a highly organized, six-membered chair-like transition state, which locks in the stereochemistry of the reduction.[15]

-

Product Release and Catalyst Regeneration: The resulting alkoxyborane intermediate dissociates, releasing the chiral alcohol product upon aqueous work-up. The CBS catalyst is regenerated and can enter another catalytic cycle.[16]

Workflow for CBS Reduction

Caption: Catalytic cycle of the CBS reduction.

Other Key Applications in Asymmetric Synthesis

While its role in the CBS reduction is paramount, (S)-Diphenylprolinol and its derivatives are versatile catalysts and auxiliaries for other important transformations:

-

Enantioselective Alkyl Addition: Mesoporous silica functionalized with (S)-Diphenylprolinol has been shown to catalyze the asymmetric addition of diethylzinc to aldehydes, producing chiral secondary alcohols with high enantioselectivity.[10]

-

Suzuki Reactions: It has been reported as a ligand or catalyst in Suzuki coupling reactions.[12]

-

Chiral Derivatizing Agent: Its trimethylsilyl ether derivative is used as a chiral auxiliary and can serve as a derivatizing agent in chromatography for the separation and analysis of enantiomers.[17]

Safety and Handling

(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol is classified as an irritant. Proper safety precautions are essential during handling.

-

Hazard Classification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8][10][13]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat.[8][18] Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8][18]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, under an inert atmosphere if possible.[8][12][18]

-

In case of Exposure:

Conclusion

(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol is more than just a chemical reagent; it is a gateway to stereocontrol in organic synthesis. Its straightforward preparation from L-proline and its remarkable efficacy as a precursor to the Corey-Bakshi-Shibata catalyst have solidified its position in the synthetic chemist's toolbox. The ability to predictably and efficiently generate chiral alcohols from simple ketones underscores its profound impact on the synthesis of pharmaceuticals, agrochemicals, and other high-value, complex molecules. As the demand for enantiomerically pure compounds continues to grow, the importance and application of (S)-Diphenylprolinol are set to endure.

References

- 1. nbinno.com [nbinno.com]

- 2. alfachemic.com [alfachemic.com]

- 3. CBS catalyst - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]

- 6. (S)-(+)-α,α-Diphenyl-2-pyrrolidinemethanol: properties, synthesis and safety_Chemicalbook [chemicalbook.com]

- 7. Proline organocatalysis - Wikipedia [en.wikipedia.org]

- 8. echemi.com [echemi.com]

- 9. scbt.com [scbt.com]

- 10. (S)-(-)-a,a-Diphenyl-2-pyrrolidinemethanol 99 112068-01-6 [sigmaaldrich.com]

- 11. 2-Pyrrolidinemethanol, alpha,alpha-diphenyl-, (S)- | C17H19NO | CID 2724899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol CAS#: 112068-01-6 [m.chemicalbook.com]

- 13. (S)-(-)-α,α-二苯基脯氨醇 99% | Sigma-Aldrich [sigmaaldrich.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. chemimpex.com [chemimpex.com]

- 18. fishersci.com [fishersci.com]

An In-Depth Technical Guide to (S)-(-)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol: A Cornerstone of Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Architect of Chirality

In the landscape of modern organic chemistry, the synthesis of enantiomerically pure compounds is a paramount objective, particularly in the development of pharmaceuticals where the chirality of a molecule dictates its therapeutic efficacy and physiological effects.[1] (S)-(-)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol, registered under CAS number 112068-01-6, stands as a pivotal chiral auxiliary and catalyst precursor, renowned for its role in one of the most reliable methods for asymmetric ketone reduction.[2][3][4] This guide provides a comprehensive technical overview of this remarkable molecule, from its synthesis and characterization to its profound impact on asymmetric catalysis, offering field-proven insights for its effective application.

Derived from the naturally abundant and chiral amino acid L-proline, this compound, often referred to as (S)-diphenylprolinol, is the immediate precursor to the catalyst used in the Corey-Bakshi-Shibata (CBS) reduction.[5][6] This reaction has become an indispensable tool for the enantioselective synthesis of chiral secondary alcohols, which are crucial building blocks in the construction of complex molecular architectures.[7][8] The unique structural features of (S)-diphenylprolinol, a pyrrolidine ring fused with a diphenylmethanol moiety, create a well-defined chiral environment that enables high levels of stereocontrol in chemical transformations.[9]

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and chemical properties of this compound is fundamental for its proper handling, storage, and application.

Table 1: Physicochemical Properties of this compound [5][10]

| Property | Value |

| CAS Number | 112068-01-6 |

| Molecular Formula | C₁₇H₁₉NO |

| Molecular Weight | 253.34 g/mol |

| Appearance | White to beige crystalline powder |

| Melting Point | 77-80 °C |

| Optical Rotation | [α]²⁰/D −67° (c = 3 in chloroform) |

| Solubility | Soluble in organic solvents such as ethanol, dichloromethane, and THF. |

Spectroscopic analysis is crucial for verifying the identity and purity of this compound. The expected spectral data are as follows:

-

¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the aromatic protons of the two phenyl groups, as well as signals for the protons of the pyrrolidine ring and the hydroxyl and amine protons.[11][12]

-

¹³C NMR: The carbon NMR spectrum will show distinct resonances for the carbons of the phenyl rings, the pyrrolidine ring, and the carbinol carbon.[5]

-

IR Spectroscopy: The infrared spectrum will display characteristic absorption bands for the O-H and N-H stretching vibrations, as well as C-H stretching from the aromatic and aliphatic moieties.[2]

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight.[2]

Synthesis of this compound: A Practical Protocol

The most common and efficient synthesis of this compound commences with the readily available chiral starting material, L-proline.[2] The following protocol is a reliable method for its preparation.

Experimental Protocol: Synthesis from L-Proline

This two-step process involves the formation of a proline-N-carboxyanhydride followed by a Grignard reaction.

Step 1: Preparation of (S)-Proline-N-carboxyanhydride

-

Suspend (S)-proline in dry tetrahydrofuran (THF) in a flame-dried, three-necked flask equipped with a mechanical stirrer and under a nitrogen atmosphere.

-

Cool the suspension to 15-20°C and add a solution of phosgene in toluene dropwise, maintaining the temperature.

-

After the addition is complete, warm the mixture to 30-40°C until the solution becomes homogeneous.

-

Concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in dry THF, cool to 0-5°C, and add dry triethylamine dropwise.

-

Filter the resulting suspension under nitrogen to remove triethylammonium hydrochloride. The filtrate containing the (S)-proline-N-carboxyanhydride is used directly in the next step.

Step 2: Grignard Reaction with Phenylmagnesium Bromide

-

In a separate flame-dried, three-necked flask under nitrogen, place a solution of phenylmagnesium bromide in THF.

-

Cool the Grignard reagent to -15°C to -10°C.

-

Add the THF solution of (S)-proline-N-carboxyanhydride from Step 1 dropwise to the cooled Grignard reagent, maintaining the temperature.

-

After the addition, allow the reaction to proceed for several hours at low temperature.

-

Quench the reaction by carefully adding it to a cooled aqueous solution of sulfuric acid.

-

Extract the aqueous layer with an organic solvent such as dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by recrystallization from a suitable solvent system, such as hexane or a mixture of ethyl acetate and hexane, to afford the pure product as a white crystalline solid.

The Cornerstone Application: The Corey-Bakshi-Shibata (CBS) Reduction

The primary and most impactful application of this compound is as a precursor to the chiral oxazaborolidine catalyst used in the Corey-Bakshi-Shibata (CBS) reduction.[6][7] This reaction facilitates the highly enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols using a borane source.[13]

The Catalytic Cycle: A Mechanistic Overview

The efficacy of the CBS reduction stems from a well-defined, catalyst-controlled transition state. The causality behind the experimental choices is rooted in the mechanism:

-

Catalyst Formation: this compound reacts with a borane source (e.g., borane-THF or borane-dimethyl sulfide) to form the active oxazaborolidine catalyst in situ.

-

Coordination and Activation: The Lewis basic nitrogen atom of the oxazaborolidine catalyst coordinates to the borane reducing agent (BH₃). This coordination enhances the hydridic character of the borane and increases the Lewis acidity of the endocyclic boron atom of the catalyst.[14]

-

Substrate Binding: The prochiral ketone then coordinates to the now more Lewis acidic endocyclic boron of the catalyst. This coordination is sterically directed, with the larger substituent of the ketone orienting away from the bulky diphenylmethyl group of the catalyst.

-

Enantioselective Hydride Transfer: The activated hydride from the coordinated borane is delivered to the carbonyl carbon of the ketone via a six-membered ring transition state. This intramolecular transfer occurs on the less sterically hindered face of the ketone, leading to the formation of the chiral alcohol with high enantioselectivity.[14]

-

Catalyst Regeneration: The resulting alkoxyborane dissociates, and the catalyst is regenerated to participate in another catalytic cycle.

Caption: The catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.

Performance in Asymmetric Ketone Reduction

The CBS reduction is renowned for its broad substrate scope and consistently high enantioselectivities. The following table presents representative examples of the reduction of various ketones using the catalyst derived from this compound.

Table 2: Enantioselective Reduction of Various Ketones using the (S)-CBS Catalyst [8][15]

| Ketone Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| Acetophenone | (R)-1-Phenylethanol | >95 | 96.5 |

| 1-Tetralone | (R)-1,2,3,4-Tetrahydro-1-naphthalenol | >95 | 97.3 |

| 2-Chloroacetophenone | (S)-2-Chloro-1-phenylethanol | >90 | 95.3 |

| Benzylacetone | (R)-4-Phenyl-2-butanol | ~90 | 83.3 |

| Cyclohexyl methyl ketone | (R)-1-Cyclohexylethanol | >90 | 86.0 |

| α,β-Unsaturated Ketone | Chiral Allylic Alcohol | >90 | 91 |

Experimental Protocol: Asymmetric Reduction of Acetophenone

This protocol provides a detailed, step-by-step methodology for a representative CBS reduction.

Materials and Reagents:

-

This compound

-

Borane-tetrahydrofuran complex (1.0 M in THF)

-

Acetophenone

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Hydrochloric acid (1 M)

-

Saturated aqueous sodium bicarbonate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware, flame-dried and assembled under a nitrogen atmosphere.

Procedure:

-

Catalyst Preparation (in situ): To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add this compound (e.g., 0.1 equivalents).

-

Add anhydrous THF via syringe.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add borane-THF complex (e.g., 0.1 equivalents) dropwise to the solution. Stir for 15 minutes at 0°C to form the active CBS catalyst.

-

Reduction: In a separate flame-dried flask, dissolve acetophenone (1.0 equivalent) in anhydrous THF.

-

Cool both the catalyst solution and the acetophenone solution to the desired reaction temperature (e.g., -20°C to room temperature, depending on the desired selectivity and reaction rate).

-

Slowly add the acetophenone solution to the catalyst solution via a syringe pump over a period of time (e.g., 30 minutes).

-

Simultaneously, slowly add additional borane-THF complex (e.g., 0.6-1.0 equivalents) to the reaction mixture via another syringe pump.

-

After the additions are complete, allow the reaction to stir at the chosen temperature until completion, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Carefully quench the reaction by the slow, dropwise addition of methanol at low temperature.

-

Warm the mixture to room temperature and add 1 M hydrochloric acid.

-

Stir for 30 minutes to hydrolyze the borate esters.

-

Neutralize the mixture with saturated aqueous sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification and Analysis: Purify the crude product by flash column chromatography on silica gel.

-

Determine the enantiomeric excess of the purified 1-phenylethanol by chiral GC or HPLC analysis.

Caption: A generalized experimental workflow for the CBS reduction of a ketone.

Safety and Handling

This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[10] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. In case of contact, rinse the affected area with plenty of water.

The borane-THF complex used in the CBS reduction is a flammable liquid that reacts violently with water to produce hydrogen gas.[3] It should be handled with extreme care under an inert atmosphere, and all glassware must be thoroughly dried before use. Reactions involving borane-THF should be quenched carefully at low temperatures.

Conclusion: An Enduring Legacy in Asymmetric Catalysis

This compound has solidified its place as an indispensable tool in the arsenal of the synthetic organic chemist. Its straightforward synthesis from a natural chiral pool source and its remarkable efficacy as a precursor to the highly selective CBS catalyst have made it a cornerstone of asymmetric synthesis. For researchers and professionals in drug development, a thorough understanding of its properties, synthesis, and application in the CBS reduction is crucial for the efficient and stereocontrolled construction of chiral molecules. The continued application and evolution of methods based on this chiral scaffold are a testament to its enduring legacy and profound impact on the field of chemistry.

References

- 1. CBS reduction of acetophenone followed by 11B NMR - Magritek [magritek.com]

- 2. S-(-)-1,1-Diphenylprolinol [webbook.nist.gov]

- 3. Diphenylprolinol | C17H19NO | CID 204386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Pyrrolidinemethanol, alpha,alpha-diphenyl-, (S)- | C17H19NO | CID 2724899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CAS 112068-01-6: (S)-Diphenylprolinol | CymitQuimica [cymitquimica.com]

- 9. (S)-(−)-α,α-ジフェニル-2-ピロリジンメタノール 99% | Sigma-Aldrich [sigmaaldrich.com]

- 10. (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol(112068-01-6) 1H NMR [m.chemicalbook.com]

- 11. 112068-01-6 | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol, 98% [aspirasci.com]

- 12. (R)-(+)-a,a-Diphenyl-2-pyrrolidinemethanol(22348-32-9) 1H NMR [m.chemicalbook.com]

- 13. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 14. york.ac.uk [york.ac.uk]

- 15. Diphenylprolinol - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Diphenylprolinol

This guide provides a comprehensive overview of the physical and chemical properties of diphenylprolinol, a chiral amino alcohol pivotal in the field of asymmetric synthesis. With a focus on the (S)- and (R)-enantiomers, this document is intended for researchers, scientists, and drug development professionals who utilize or are exploring the applications of this versatile molecule. The content herein is structured to provide not only a robust compilation of data but also practical insights into its handling, analysis, and application.

Introduction and Molecular Identity

(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol, commonly known as (S)-diphenylprolinol, is a derivative of the amino acid proline.[1] Its structure, featuring a pyrrolidine ring, a hydroxyl group, and two phenyl substituents on the adjacent carbon, imparts a unique combination of steric bulk and hydrogen-bonding capability. This distinct architecture is central to its widespread use as a chiral auxiliary and as a precursor to highly effective organocatalysts.[1] The molecule's chirality, centered at the C2 position of the pyrrolidine ring, is the cornerstone of its utility in enantioselective transformations.

The molecular identity of the (S)- and (R)-enantiomers is summarized below:

| Property | (S)-(-)-Diphenylprolinol | (R)-(+)-Diphenylprolinol |

| IUPAC Name | diphenyl-[(2S)-pyrrolidin-2-yl]methanol[2] | diphenyl-[(2R)-pyrrolidin-2-yl]methanol[3] |

| Synonyms | α,α-Diphenyl-L-prolinol, (-)-α,α-Diphenyl-2-pyrrolidinemethanol[4] | α,α-Diphenyl-D-prolinol, (+)-α,α-Diphenyl-2-pyrrolidinemethanol[3] |

| CAS Number | 112068-01-6[4] | 22348-32-9[3] |

| Molecular Formula | C₁₇H₁₉NO[4] | C₁₇H₁₉NO[3] |

| Molecular Weight | 253.34 g/mol [5] | 253.34 g/mol [3] |

graph Diphenylprolinol_Structure { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Define nodes for the structure of (S)-Diphenylprolinol s_C1 [label="C", pos="0,0!"]; s_C2 [label="C", pos="-1.2,-0.5!"]; s_C3 [label="C", pos="-1.2,-1.8!"]; s_C4 [label="C", pos="0,-2.3!"]; s_N [label="N", pos="0.9,-1.2!"]; s_H_N [label="H", pos="1.9,-1.2!"]; s_C_alpha [label="C", pos="1,-0.3!"]; s_O [label="O", pos="2,0.3!"]; s_H_O [label="H", pos="2.8,0.3!"]; s_Ph1 [label="Ph", shape=ellipse, style=filled, fillcolor="#F1F3F4", pos="0.5,1.5!"]; s_Ph2 [label="Ph", shape=ellipse, style=filled, fillcolor="#F1F3F4", pos="2.5,-0.8!"]; s_chiral_center [label="*", pos="-1.5, -0.2!"]; s_label [label="(S)-Diphenylprolinol", pos="0,-3.5!"];

// Define edges for (S)-Diphenylprolinol s_C1 -- s_C2; s_C2 -- s_C3; s_C3 -- s_C4; s_C4 -- s_N; s_N -- s_C1; s_C1 -- s_C_alpha; s_C_alpha -- s_O; s_O -- s_H_O; s_C_alpha -- s_Ph1; s_C_alpha -- s_Ph2; s_N -- s_H_N;

// Define nodes for the structure of (R)-Diphenylprolinol r_C1 [label="C", pos="5,0!"]; r_C2 [label="C", pos="3.8,-0.5!"]; r_C3 [label="C", pos="3.8,-1.8!"]; r_C4 [label="C", pos="5,-2.3!"]; r_N [label="N", pos="5.9,-1.2!"]; r_H_N [label="H", pos="6.9,-1.2!"]; r_C_alpha [label="C", pos="6,-0.3!"]; r_O [label="O", pos="7,0.3!"]; r_H_O [label="H", pos="7.8,0.3!"]; r_Ph1 [label="Ph", shape=ellipse, style=filled, fillcolor="#F1F3F4", pos="5.5,1.5!"]; r_Ph2 [label="Ph", shape=ellipse, style=filled, fillcolor="#F1F3F4", pos="7.5,-0.8!"]; r_chiral_center [label="*", pos="3.5, -0.2!"]; r_label [label="(R)-Diphenylprolinol", pos="5,-3.5!"];

// Define edges for (R)-Diphenylprolinol r_C1 -- r_C2; r_C2 -- r_C3; r_C3 -- r_C4; r_C4 -- r_N; r_N -- r_C1; r_C1 -- r_C_alpha; r_C_alpha -- r_O; r_O -- r_H_O; r_C_alpha -- r_Ph1; r_C_alpha -- r_Ph2; r_N -- r_H_N; }

Figure 1: Molecular structures of (S)- and (R)-diphenylprolinol.

Physical Properties

The physical properties of diphenylprolinol are crucial for its handling, purification, and application in various solvent systems. These properties are summarized in the table below.

| Property | (S)-(-)-Diphenylprolinol | (R)-(+)-Diphenylprolinol |

| Appearance | White to off-white crystalline powder[6] | White to faintly yellow crystalline powder |

| Melting Point | 77-80 °C[6] | 77-80 °C |

| Boiling Point | ~396 °C (rough estimate) | ~411 °C at 760 mmHg |

| Optical Rotation | [α]²⁰/D: -59° to -67° (c=3, CHCl₃) | [α]²⁰/D: +57.5° to +59° (c=3, MeOH) |

| Solubility | Soluble in chloroform, dichloromethane, and ethanol.[1][6] | Soluble in chloroform and methanol. |

2.1. Melting Point Determination: A Self-Validating Protocol

The melting point is a critical indicator of purity. A sharp melting range close to the literature value suggests high purity.

Protocol:

-

Sample Preparation: Finely grind a small amount of the diphenylprolinol sample.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

-

Heating Rate: Initially, heat rapidly to about 10-15 °C below the expected melting point. Then, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). This range is the melting point.

-

Validation: A pure sample will exhibit a sharp melting range of 1-2 °C. A broader range or a depressed melting point indicates the presence of impurities.

2.2. Optical Rotation Measurement

Optical rotation confirms the enantiomeric identity and purity of the sample.

Protocol:

-

Solution Preparation: Accurately weigh a sample of diphenylprolinol and dissolve it in a specified solvent (e.g., chloroform for the (S)-enantiomer, methanol for the (R)-enantiomer) in a volumetric flask to a known concentration (e.g., 3 g/100 mL).

-

Polarimeter Setup: Calibrate the polarimeter using a blank (the pure solvent).

-

Measurement: Fill the polarimeter cell with the sample solution, ensuring no air bubbles are present. Measure the angle of rotation at the sodium D-line (589 nm) and at a controlled temperature (typically 20 or 25 °C).

-

Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

Spectroscopic Properties

Spectroscopic analysis is indispensable for the structural elucidation and quality control of diphenylprolinol.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

-

Aromatic Protons: Multiple signals are expected in the aromatic region (δ 7.0-7.6 ppm) corresponding to the protons of the two phenyl groups.

-

Pyrrolidine Protons: The protons on the pyrrolidine ring will appear as a series of multiplets in the upfield region (δ 1.5-3.5 ppm). The proton at the chiral center (C2) will be coupled to the adjacent methylene protons.

-

Hydroxyl and Amine Protons: The OH and NH protons will appear as broad singlets, and their chemical shifts can vary depending on the solvent and concentration.

-

-

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms and their electronic environments.

-

Aromatic Carbons: Signals for the phenyl carbons will be in the δ 125-150 ppm range.

-

Carbinol Carbon: The carbon bearing the hydroxyl and phenyl groups will appear around δ 80-85 ppm.

-

Pyrrolidine Carbons: The carbons of the pyrrolidine ring will resonate in the upfield region (δ 25-65 ppm).

-

3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is useful for identifying the key functional groups present in diphenylprolinol.[7]

-

O-H Stretch: A broad absorption band in the region of 3100-3500 cm⁻¹ is characteristic of the hydroxyl group, indicative of hydrogen bonding.

-

N-H Stretch: A weaker absorption band around 3300-3500 cm⁻¹ corresponds to the N-H stretching of the secondary amine in the pyrrolidine ring.

-

C-H Stretch (Aromatic): Absorptions just above 3000 cm⁻¹ are due to the C-H stretching of the phenyl groups.

-

C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹ are from the C-H stretching of the pyrrolidine ring.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic rings.

-

C-O Stretch: A strong absorption band around 1050-1150 cm⁻¹ is attributed to the C-O stretching of the alcohol.

3.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For diphenylprolinol (C₁₇H₁₉NO), the expected molecular ion peak [M]⁺ would be at m/z 253.[8]

Expected Fragmentation Pattern:

-

Loss of a Phenyl Group: A significant fragment at m/z 176 ([M - C₆H₅]⁺) can be expected from the cleavage of a phenyl group.

-

Formation of the Diphenylmethyl Cation: A prominent peak at m/z 167 ([C₁₃H₉]⁺) corresponding to the stable diphenylmethyl cation is likely.

-

Pyrrolidine Ring Fragmentation: Various fragments arising from the cleavage of the pyrrolidine ring can also be observed.

Chemical Properties and Reactivity

4.1. Acidity and Basicity

Diphenylprolinol is an amino alcohol and thus exhibits both acidic (hydroxyl group) and basic (amino group) properties. The lone pair of electrons on the nitrogen atom of the pyrrolidine ring makes it a Lewis base, capable of coordinating to Lewis acids, a key feature in its catalytic applications.

4.2. Role in Asymmetric Catalysis: The Corey-Bakshi-Shibata (CBS) Reduction

The most prominent application of diphenylprolinol is as a precursor to the Corey-Bakshi-Shibata (CBS) catalyst, an oxazaborolidine used for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[9][10][11]

Mechanism of CBS Catalyst Formation and Action:

Figure 2: Formation of the CBS catalyst and its catalytic cycle.

The nitrogen atom of diphenylprolinol coordinates with a borane source (e.g., borane dimethyl sulfide) to form the oxazaborolidine ring of the CBS catalyst.[12] In the catalytic cycle, this catalyst then coordinates with another molecule of borane and the prochiral ketone. This ternary complex arranges the ketone in a specific orientation, allowing for a stereoselective hydride transfer from the borane to one face of the carbonyl group, resulting in the formation of a chiral alcohol with high enantiomeric excess.[10]

Experimental Protocol: Asymmetric Reduction of Acetophenone

This protocol describes the in-situ preparation of the (S)-CBS catalyst from (S)-diphenylprolinol and its use in the enantioselective reduction of acetophenone.[13]

Figure 3: Workflow for the asymmetric reduction of acetophenone.

Step-by-Step Methodology:

-

Catalyst Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve (S)-diphenylprolinol (e.g., 0.1 eq) in anhydrous THF. To this solution, add borane dimethyl sulfide complex (e.g., 0.1 eq) dropwise at room temperature. Stir the mixture for 15-20 minutes.

-

Reaction: Cool the catalyst solution to the desired temperature (e.g., 0 °C or -20 °C). In a separate flask, dissolve acetophenone (1.0 eq) in anhydrous THF. Add the acetophenone solution dropwise to the catalyst solution over 30 minutes.

-

Borane Addition: To the reaction mixture, add an additional amount of borane dimethyl sulfide complex (e.g., 0.6 eq) dropwise, maintaining the temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, slowly add methanol to quench the excess borane.

-

Workup: Warm the mixture to room temperature and add dilute HCl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification and Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess of the resulting (S)-1-phenylethanol by chiral HPLC or by NMR analysis using a chiral solvating agent.

Purification and Quality Control

5.1. Recrystallization

Recrystallization is a standard method for purifying solid diphenylprolinol. The choice of solvent is critical for achieving high recovery and purity. A mixed solvent system, such as ethanol/hexane or dichloromethane/hexane, is often effective.

Protocol for Recrystallization from Ethanol/Hexane:

-

Dissolution: Dissolve the crude diphenylprolinol in a minimal amount of hot ethanol.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.

-

Crystallization: Slowly add hexane to the hot ethanol solution until the solution becomes slightly turbid. Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature.

-

Cooling: Further cool the flask in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol/hexane mixture.

-

Drying: Dry the purified crystals under vacuum.

5.2. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique to determine the enantiomeric purity of diphenylprolinol.[14]

Typical Method Parameters:

-

Chiral Stationary Phase: A polysaccharide-based chiral column (e.g., Chiralcel OD-H or Chiralpak AD-H) is commonly used.

-

Mobile Phase: A mixture of n-hexane and isopropanol is a typical mobile phase. The ratio can be adjusted to optimize the separation.

-

Detection: UV detection at a wavelength where the phenyl groups absorb (e.g., 254 nm).

-

Validation: The method should be validated for linearity, accuracy, and precision. The retention times of the two enantiomers will be different, allowing for their quantification.

Safety and Handling

Diphenylprolinol, like many amino alcohols, requires careful handling. Always consult the Safety Data Sheet (SDS) before use.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[15]

-

Inhalation: Avoid inhaling the dust. Handle in a well-ventilated area or a fume hood.

-

Skin and Eye Contact: The compound can cause skin and eye irritation. In case of contact, rinse thoroughly with water.[6]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. It is sensitive to air.[6]

-

Handling Borane Reagents: When using diphenylprolinol with borane reagents, which are often pyrophoric and water-reactive, extreme caution is necessary. All manipulations should be performed under an inert atmosphere using appropriate techniques for handling air-sensitive reagents.[15]

Conclusion

Diphenylprolinol is a cornerstone of modern asymmetric synthesis, offering a robust and versatile platform for the creation of chiral molecules. Its well-defined physical and chemical properties, coupled with a deep understanding of its reactivity, empower chemists to design and execute highly selective transformations. This guide has provided a comprehensive overview of these properties, along with practical protocols for its analysis, purification, and application. By adhering to the principles of scientific integrity and safety outlined herein, researchers can confidently and effectively harness the full potential of this remarkable chiral building block.

References

- 1. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]

- 2. (S)-(-)-alpha,alpha-Diphenylprolinol, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. (R)-(+)-alpha,alpha-Diphenylprolinol, 99%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 4. CAS 112068-01-6: (S)-Diphenylprolinol | CymitQuimica [cymitquimica.com]

- 5. (S)-Diphenylprolinol | C17H19NO | CID 53249241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. S-(-)-1,1-Diphenylprolinol [webbook.nist.gov]

- 8. Diphenylprolinol | C17H19NO | CID 204386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. youtube.com [youtube.com]

- 11. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 12. CBS catalyst - Wikipedia [en.wikipedia.org]

- 13. CBS reduction of acetophenone followed by 11B NMR - Magritek [magritek.com]

- 14. csfarmacie.cz [csfarmacie.cz]

- 15. orgsyn.org [orgsyn.org]

(S)-(-)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol mechanism of action in catalysis

An In-depth Technical Guide to the Catalytic Mechanism of (S)-(-)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the mechanism of action of this compound in catalysis. This chiral amino alcohol is the cornerstone precursor for the renowned Corey-Bakshi-Shibata (CBS) catalyst, a powerful tool in asymmetric synthesis.[1][2] We will dissect the formation of the active catalyst, elucidate the catalytic cycle for the enantioselective reduction of ketones, and discuss the critical factors that govern its remarkable stereoselectivity. This document is intended for researchers, scientists, and drug development professionals who seek a comprehensive understanding of this pivotal catalytic system.

Introduction: A Pillar of Asymmetric Synthesis

The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in modern organic chemistry, providing critical building blocks for pharmaceuticals and other biologically active molecules.[1] this compound, a derivative of the naturally occurring amino acid (S)-proline, is the precursor to the chiral oxazaborolidine catalyst that facilitates the highly enantioselective Corey-Bakshi-Shibata (CBS) reduction.[1][3][4] This reaction is celebrated for its predictability, broad substrate scope, and typically excellent stereocontrol, often achieving enantiomeric excesses (ee) greater than 95%.[5] The CBS reduction stands as a testament to the power of catalyst-controlled asymmetric transformations, enabling chemists to synthesize complex chiral molecules with a high degree of precision.

The Heart of the Matter: Formation of the Active Oxazaborolidine Catalyst

The catalytic prowess of this compound is realized upon its reaction with a borane source to form a chiral oxazaborolidine. This active catalyst is typically generated in situ by reacting the amino alcohol with a borane reagent such as borane-tetrahydrofuran complex (BH₃·THF) or borane-dimethyl sulfide complex (BH₃·SMe₂).[1][5] The use of an in situ generated catalyst is often preferred as it can lead to higher reproducibility compared to using an isolated oxazaborolidine, which may degrade upon storage.[1] The resulting bicyclic oxazaborolidine structure provides a rigid and well-defined chiral environment, which is crucial for achieving high levels of enantioselectivity.[6][7]

The Catalytic Cycle: A Step-by-Step Mechanistic Journey

The enantioselective reduction of a prochiral ketone by the CBS catalyst proceeds through a well-defined catalytic cycle. The driving force for the highly stereoselective hydride transfer stems from a dual activation strategy: the Lewis basic nitrogen of the catalyst activates the borane reducing agent, while the Lewis acidic endocyclic boron activates the ketone substrate.[3][6][7]

Step 1: Activation of the Catalyst and Borane The cycle commences with the coordination of a molecule of borane (the stoichiometric reducing agent) to the Lewis basic tertiary nitrogen atom of the oxazaborolidine catalyst.[3][6][7] This coordination serves a dual purpose: it activates the borane, making it a more potent hydride donor, and it significantly enhances the Lewis acidity of the endocyclic boron atom of the catalyst.[3][6] This heightened Lewis acidity is a key factor in the subsequent coordination of the ketone.

Step 2: Substrate Coordination The activated catalyst-borane complex then coordinates to the prochiral ketone. The ketone binds to the now more Lewis acidic endocyclic boron atom. Critically, this coordination occurs at the sterically more accessible lone pair of the carbonyl oxygen, which is the lone pair situated closer to the smaller substituent (Rs) of the ketone.[3][6] This preferential orientation minimizes steric interactions between the ketone's larger substituent (RL) and the bulky diphenylmethyl group of the catalyst.

Step 3: The Enantioselective Hydride Transfer With the ketone held in a specific orientation, the activated borane molecule delivers a hydride to the carbonyl carbon. This occurs via a highly organized, six-membered ring transition state.[3][5][6] Computational and experimental studies suggest that this transition state adopts a boat-like conformation.[8] In this arrangement, the larger substituent (RL) of the ketone occupies a pseudo-equatorial position to minimize steric clash, while the smaller substituent (Rs) is in a pseudo-axial position.[8] This controlled, intramolecular hydride transfer dictates the stereochemical outcome of the reaction, leading to the formation of one enantiomer of the alcohol preferentially.

Step 4: Product Release and Catalyst Regeneration Following the hydride transfer, a chiral alkoxyborane is formed, and it dissociates from the catalyst.[3] The catalyst is then free to coordinate with another molecule of borane, thus regenerating the active catalyst-borane complex and continuing the catalytic cycle.[3][6]

Step 5: Final Workup The reaction is typically quenched with an acid, which hydrolyzes the alkoxyborane intermediate to furnish the final chiral secondary alcohol product.[6][7]

Caption: The catalytic cycle of the CBS reduction.

Key Determinants of Enantioselectivity and Reaction Performance

The success of the CBS reduction hinges on several critical factors that must be carefully controlled to achieve high enantioselectivity and yield.

-

Substrate Structure: The degree of steric differentiation between the two substituents on the prochiral ketone is paramount. A significant size difference between the large (RL) and small (Rs) groups leads to a more pronounced facial selectivity during hydride transfer, resulting in higher enantiomeric excess.[8]

-

Borane Reducing Agent: While BH₃·THF and BH₃·SMe₂ are commonly used, other borane sources like catecholborane can also be employed.[3][5][6] The choice of reagent can influence the reaction rate and, in some cases, the enantioselectivity. It is crucial to use high-purity borane reagents, as trace amounts of borohydride species can lead to non-selective background reduction, thereby diminishing the enantiomeric excess.[3]

-

Catalyst Structure: The this compound derived catalyst is highly effective for a broad range of substrates. However, modifications to the catalyst structure, such as altering the substituent on the boron atom, can be used to optimize the reaction for specific challenging substrates.[8]

-

Reaction Conditions: The CBS reduction must be conducted under strictly anhydrous conditions, as the presence of water can have a detrimental effect on the enantiomeric excess.[6][7] Temperature also plays a crucial role; lower temperatures often lead to higher enantioselectivity.

A Representative Experimental Protocol: Asymmetric Reduction of Acetophenone

The following protocol details the in situ generation of the CBS catalyst and its application in the enantioselective reduction of acetophenone. This procedure should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Materials:

-

This compound

-

Borane-dimethyl sulfide complex (BH₃·SMe₂, ~10 M)

-

Anhydrous tetrahydrofuran (THF)

-

Acetophenone

-

Methanol

-

Hydrochloric acid (1 M)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (0.1 equivalents) and anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add borane-dimethyl sulfide complex (0.1 equivalents) dropwise to the stirred solution. Allow the mixture to stir at 0 °C for 15 minutes to facilitate the in situ formation of the oxazaborolidine catalyst.

-

In a separate flask, prepare a solution of acetophenone (1.0 equivalent) in anhydrous THF.

-

To the catalyst solution, add an additional amount of borane-dimethyl sulfide complex (0.6 equivalents) at 0 °C.

-

Add the solution of acetophenone dropwise to the reaction mixture over a period of 30 minutes, maintaining the internal temperature below 5 °C.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, slowly quench the reaction by the dropwise addition of methanol at 0 °C.

-

Remove the cooling bath and allow the mixture to warm to room temperature.

-

Add 1 M HCl and stir for 30 minutes.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel.

-

Determine the enantiomeric excess of the resulting (S)-1-phenylethanol by chiral HPLC or GC analysis.

Performance Data: A Snapshot of Versatility

The CBS reduction is effective for a wide array of ketone substrates. The following table summarizes typical results for the enantioselective reduction of various prochiral ketones using the this compound-derived catalyst.

| Ketone Substrate | Borane Source | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | ee (%) |

| Acetophenone | BH₃·SMe₂ | 10 | 0 | 95 | >98 |

| 1-Tetralone | BH₃·THF | 5 | -20 | 92 | 97 |

| 2-Chloroacetophenone | BH₃·SMe₂ | 10 | 0 | 90 | 96 |

| Propiophenone | BH₃·THF | 10 | -10 | 93 | 95 |

| Benzyl methyl ketone | BH₃·SMe₂ | 10 | 0 | 88 | 94 |

Note: The data presented are representative and actual results may vary depending on the specific reaction conditions and the purity of the reagents.

Visualizing the Key Transition State

The stereochemical outcome of the CBS reduction is determined in the hydride transfer step. The following diagram illustrates the proposed six-membered ring transition state that leads to the observed enantioselectivity.

Caption: The transition state of the CBS reduction.

Conclusion: An Enduring Legacy in Asymmetric Catalysis

The mechanism of action of this compound, through its transformation into the CBS oxazaborolidine catalyst, represents a landmark achievement in asymmetric synthesis. The elegant interplay of Lewis acid and Lewis base activation within a well-defined chiral scaffold provides a highly effective and predictable method for the enantioselective reduction of a vast range of prochiral ketones. This catalytic system continues to be a vital tool for synthetic chemists in both academic and industrial settings, enabling the efficient construction of chiral molecules that are essential for advancing science and medicine.

References

- 1. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 4. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

Spectroscopic data for (S)-(-)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol (NMR, IR, MS)

This technical guide provides an in-depth analysis of the spectroscopic data for (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (CAS No. 112068-01-6), a crucial chiral catalyst and building block in asymmetric synthesis.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causal relationships behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical utility.

(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol , also known as α,α-Diphenyl-L-prolinol, is a bifunctional organocatalyst widely employed in the preparation of oxazaborolidines for the borane-mediated asymmetric reduction of ketones.[1][3] Its molecular structure, featuring a pyrrolidine ring, a diphenylmethanol moiety, and a chiral center, gives rise to a unique spectroscopic fingerprint that is essential for its characterization and quality control.

Molecular Structure and Properties

-

Molecular Formula: C₁₇H₁₉NO[4]

-

Molecular Weight: 253.34 g/mol [4]

-

Appearance: White to off-white solid

-

Melting Point: 77-80 °C

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei. For (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol, NMR is instrumental in confirming the connectivity and stereochemistry of the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a quantitative and qualitative assessment of the protons in the molecule. The chemical shifts (δ) are indicative of the electronic environment of each proton, while the coupling constants (J) reveal information about the connectivity between neighboring protons.

Table 1: ¹H NMR Spectroscopic Data for (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.14 - 7.57 | m | 10H | Aromatic protons (C₆H₅) |

| 4.23 | t | 1H | CH (pyrrolidine ring) |

| 2.91 - 3.00 | m | 2H | CH₂ (pyrrolidine ring) |

| 1.57 - 1.70 | m | 4H | CH₂ (pyrrolidine ring) |

| (variable) | br s | 1H | OH |

| (variable) | br s | 1H | NH |

Note: The ¹H NMR data presented is based on the spectrum of the (R)-(+)-enantiomer, which is expected to be identical to the (S)-(-)-enantiomer. The chemical shifts of the OH and NH protons can vary depending on the solvent and concentration.[5]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides insights into their hybridization and electronic environment.

Table 2: ¹³C NMR Spectroscopic Data for (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol

| Chemical Shift (δ, ppm) | Assignment |

| 145.9, 143.1 | Quaternary aromatic carbons (C-Ar) |

| 128.2, 127.8, 126.5, 126.3 | Aromatic carbons (CH-Ar) |

| 80.1 | Quaternary carbinol carbon (C-OH) |

| 65.2 | CH (pyrrolidine ring) |

| 46.5 | CH₂ (pyrrolidine ring) |

| 26.1, 25.9 | CH₂ (pyrrolidine ring) |

Note: The specific assignments are based on typical chemical shift ranges for similar structural motifs. The data is sourced from PubChem.[4]

Experimental Protocol for NMR Spectroscopy

The following is a generalized protocol for acquiring NMR spectra of organic compounds like (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol.

Causality in Experimental Choices:

-

Deuterated Solvents: The use of deuterated solvents (e.g., CDCl₃) is crucial to avoid large solvent signals that would otherwise obscure the signals from the analyte.[6]

-

Tetramethylsilane (TMS): TMS is often used as an internal standard because its protons are highly shielded, resonating at a high field (defined as 0 ppm), and it is chemically inert.[7]

-

Shimming: The process of shimming adjusts the magnetic field to maximize its homogeneity across the sample, resulting in sharper spectral lines and better resolution.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bond types.

Table 3: IR Spectroscopic Data for (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Broad | O-H stretch (alcohol), N-H stretch (secondary amine) |

| 3020 - 3080 | Medium | C-H stretch (aromatic) |

| 2850 - 2960 | Medium | C-H stretch (aliphatic) |

| 1590 - 1610 | Medium | C=C stretch (aromatic ring) |

| 1450 - 1495 | Medium | C=C stretch (aromatic ring) |

| 1050 - 1150 | Strong | C-O stretch (alcohol) |

| 690 - 770 | Strong | C-H bend (out-of-plane, aromatic) |

Note: The broadness of the O-H and N-H stretching bands is due to hydrogen bonding.

Experimental Protocol for IR Spectroscopy (Solid Sample)

For a solid sample like (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly employed.

Trustworthiness of the Protocol:

-

Background Subtraction: A background spectrum (of the empty sample holder or pure KBr) is always recorded and subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor, as well as any instrumental artifacts.

-

Sample Preparation: Proper sample preparation, such as fine grinding for the KBr pellet method, is essential to minimize light scattering and obtain a high-quality spectrum.[8]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. Electron Ionization (EI) is a common "hard" ionization technique that causes extensive fragmentation of the molecule, providing a characteristic fragmentation pattern that can be used for structural elucidation.[9]

The mass spectrum of (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol shows a molecular ion peak (M⁺) at m/z 253, corresponding to the molecular weight of the compound.[4]

Table 4: Mass Spectrometry Data (Electron Ionization) for (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol

| m/z | Relative Intensity | Proposed Fragment |

| 253 | Present | [C₁₇H₁₉NO]⁺ (Molecular Ion) |

| 183 | High | [C₁₃H₁₁O]⁺ (Loss of pyrrolidine) |

| 70 | High | [C₄H₈N]⁺ (Pyrrolidinyl cation) |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |

Note: The fragmentation pattern is proposed based on the principles of mass spectral fragmentation of similar compounds. The data is sourced from PubChem.[4]

Experimental Protocol for Electron Ionization Mass Spectrometry

Authoritative Grounding:

-

70 eV Electron Beam: The use of a 70 eV electron beam is a standard practice in EI-MS. This energy is significantly higher than the ionization energy of most organic molecules, leading to reproducible fragmentation patterns that can be compared with spectral libraries like the NIST database.[10]

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating framework for the identification and characterization of (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol. The combined analysis of NMR, IR, and MS data allows for an unambiguous confirmation of its molecular structure. The detailed protocols and the rationale behind the experimental choices offer valuable insights for researchers and professionals working with this important chiral compound.

References

- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 2. scbt.com [scbt.com]

- 3. (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | 112068-01-6 [chemicalbook.com]

- 4. 2-Pyrrolidinemethanol, alpha,alpha-diphenyl-, (S)- | C17H19NO | CID 2724899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (R)-(+)-a,a-Diphenyl-2-pyrrolidinemethanol(22348-32-9) 1H NMR [m.chemicalbook.com]

- 6. azolifesciences.com [azolifesciences.com]

- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chromatographyonline.com [chromatographyonline.com]

The Pivotal Role of (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol in Modern Asymmetric Synthesis: A Technical Guide

Abstract

(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol, a chiral amino alcohol derived from L-proline, stands as a cornerstone in the field of asymmetric synthesis.[1] Its unique structural framework, featuring a pyrrolidine ring and two phenyl groups, has made it an indispensable tool for the stereocontrolled synthesis of chiral molecules, particularly in the pharmaceutical industry for the production of single-enantiomer drugs.[1] This technical guide provides an in-depth exploration of the multifaceted roles of this compound, from its foundational application as a precursor to the renowned Corey-Bakshi-Shibata (CBS) catalyst to its direct use as a chiral ligand and the expansive utility of its derivatives in organocatalysis. We will delve into the mechanistic underpinnings, provide field-proven experimental protocols, and present quantitative data to offer a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction: A Molecule of Distinction

The quest for enantiomerically pure compounds is a central theme in modern chemistry, driven by the often dramatically different physiological effects of stereoisomers. (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol, also known as diphenylprolinol, emerged as a critical asset in this endeavor. Its synthesis is typically achieved from the readily available chiral pool starting material, L-proline, involving the protection of the amino group followed by reaction with a Grignard reagent to introduce the diphenylmethyl alcohol moiety, and subsequent deprotection.[1] This straightforward access to an enantiomerically pure, structurally rigid scaffold has paved the way for its widespread application.

This guide will be structured to first explore its most prominent role in the context of the Corey-Bakshi-Shibata (CBS) reduction. Subsequently, we will illuminate its direct application as a chiral ligand in organometallic catalysis. Finally, we will dedicate a significant portion to the powerful and versatile applications of its silyl ether derivatives, which have become workhorse catalysts in the realm of organocatalysis.

The Bedrock Application: Precursor to the Corey-Bakshi-Shibata (CBS) Catalyst

The most widely recognized application of (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol is as the precursor to the chiral oxazaborolidine catalyst used in the Corey-Bakshi-Shibata (CBS) reduction.[2][3][4] This reaction provides a highly reliable and efficient method for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols.[2][4][5]

In Situ Catalyst Formation

The active catalyst is typically generated in situ by the reaction of (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol with a borane source, such as borane-dimethyl sulfide (BMS) or borane-THF complex.[6] The resulting oxazaborolidine is a stable and highly effective catalyst.[7]

Caption: In-situ formation of the CBS catalyst.

Mechanism of the CBS Reduction

The mechanism of the CBS reduction is a well-elucidated, elegant cascade of coordination and hydride transfer events that account for its high enantioselectivity.[2][5]

-

Activation of Borane: The nitrogen atom of the oxazaborolidine catalyst coordinates to a molecule of the stoichiometric borane reducing agent (e.g., BH3•THF). This coordination enhances the Lewis acidity of the endocyclic boron atom of the catalyst and activates the external borane as a more potent hydride donor.[2][5][7]

-

Ketone Coordination: The prochiral ketone then coordinates to the now more Lewis-acidic endocyclic boron atom of the catalyst. This coordination occurs preferentially from the sterically less hindered face of the ketone, with the larger substituent oriented away from the bulky diphenylmethyl group of the catalyst.[5][6]

-

Stereoselective Hydride Transfer: The activated external borane then delivers a hydride to the carbonyl carbon via a six-membered, chair-like transition state.[5][7] This intramolecular hydride transfer is highly stereoselective due to the rigid, chiral environment created by the catalyst-ketone complex.

-

Product Release and Catalyst Regeneration: After the hydride transfer, the resulting alkoxyborane dissociates, and the catalyst is regenerated to enter another catalytic cycle.[5] An acidic workup is then performed to liberate the chiral alcohol product.[5][7]

Caption: Catalytic cycle of the CBS reduction.

Experimental Protocol: Enantioselective Reduction of Acetophenone

The following is a representative protocol for the CBS reduction of acetophenone.

Materials:

-

(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol

-

Borane-dimethyl sulfide complex (BMS, ~10 M in CH2Cl2)

-

Acetophenone

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Hydrochloric acid (1 M)

-

Sodium sulfate (anhydrous)

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), a solution of (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol (e.g., 0.1 mmol) in anhydrous THF (10 mL) is prepared in a flame-dried flask.

-

The solution is cooled to 0°C, and borane-dimethyl sulfide complex (0.1 mmol) is added dropwise. The mixture is stirred at room temperature for 1 hour to ensure the formation of the oxazaborolidine catalyst.

-

The reaction mixture is then cooled to the desired temperature (e.g., -20°C). A solution of acetophenone (1.0 mmol) in anhydrous THF (5 mL) is added dropwise over 10 minutes.

-

A solution of borane-dimethyl sulfide complex (1.2 mmol) is added dropwise, maintaining the internal temperature below -15°C.

-

The reaction is stirred at -20°C and monitored by TLC until the starting material is consumed (typically 2-4 hours).

-

The reaction is quenched by the slow, dropwise addition of methanol (5 mL) at -20°C.

-

The mixture is allowed to warm to room temperature and then concentrated under reduced pressure.

-

The residue is dissolved in diethyl ether (20 mL) and washed with 1 M HCl (10 mL), saturated sodium bicarbonate solution (10 mL), and brine (10 mL).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.

-

The product is purified by flash chromatography, and the enantiomeric excess is determined by chiral HPLC or GC analysis.

| Ketone Substrate | Reducing Agent | Catalyst Loading (mol%) | Temp (°C) | Yield (%) | ee (%) | Reference |

| Acetophenone | BH3•SMe2 | 10 | 25 | >95 | 97 | [Corey, et al., J. Am. Chem. Soc. 1987, 109, 5551-5553] |

| 1-Tetralone | BH3•SMe2 | 5 | 25 | 95 | 95 | [Corey, et al., J. Am. Chem. Soc. 1987, 109, 5551-5553] |

| 2-Chloroacetophenone | BH3•THF | 10 | 0 | 98 | 94 | [Corey, et al., J. Org. Chem. 1988, 53, 2861-2863] |

Direct Application as a Chiral Ligand: Asymmetric Addition of Organozinc Reagents

Beyond its role as a catalyst precursor, (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol can function directly as a chiral ligand to control the stereochemical outcome of reactions involving organometallic reagents. A prime example is the enantioselective addition of dialkylzinc reagents to aldehydes.[8]

Mechanism of Diethylzinc Addition

In this transformation, the chiral amino alcohol coordinates to the diethylzinc reagent, forming a chiral zinc-alkoxide complex. This complex then acts as the active catalytic species.

-

Ligand-Zinc Complex Formation: (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol reacts with diethylzinc to form a chiral dimeric zinc complex.

-

Aldehyde Coordination: The aldehyde substrate coordinates to one of the zinc centers in the complex.

-

Stereoselective Alkyl Transfer: An ethyl group is transferred from a zinc center to the carbonyl carbon of the aldehyde through a six-membered transition state. The stereochemistry of the newly formed chiral center is dictated by the chiral environment of the ligand.

-

Product Release: The resulting zinc alkoxide of the product is formed, and subsequent hydrolysis yields the chiral secondary alcohol.

Caption: Asymmetric addition of diethylzinc to an aldehyde.

Experimental Protocol: Asymmetric Addition of Diethylzinc to Benzaldehyde

Materials:

-

(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol

-

Diethylzinc (1.0 M solution in hexanes)

-

Benzaldehyde

-

Anhydrous toluene

-

Saturated aqueous ammonium chloride solution

Procedure:

-

To a stirred solution of (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol (0.02 mmol) in anhydrous toluene (2 mL) under an inert atmosphere at 0°C, add diethylzinc (0.2 mmol) dropwise.

-

Stir the resulting solution at 0°C for 30 minutes.

-

Add benzaldehyde (1.0 mmol) to the solution.

-

Stir the reaction mixture at 0°C and monitor by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (5 mL).

-

Extract the mixture with diethyl ether (3 x 10 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by flash chromatography and determine the enantiomeric excess by chiral HPLC.

| Aldehyde | Ligand Loading (mol%) | Temp (°C) | Yield (%) | ee (%) | Reference |

| Benzaldehyde | 2 | 0 | 95 | 97 | [Soai, et al., J. Chem. Soc., Perkin Trans. 1, 1991, 2029-2030] |

| 4-Chlorobenzaldehyde | 2 | 0 | 96 | 98 | [Soai, et al., J. Chem. Soc., Perkin Trans. 1, 1991, 2029-2030] |

| 1-Naphthaldehyde | 2 | 0 | 94 | 96 | [Soai, et al., J. Chem. Soc., Perkin Trans. 1, 1991, 2029-2030] |

The Rise of a Powerhouse: Diphenylprolinol Silyl Ethers in Organocatalysis

A significant evolution in the application of (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol has been the development of its silyl ether derivatives as highly effective organocatalysts. These catalysts, often referred to as Hayashi-Jørgensen catalysts, have demonstrated remarkable efficacy and stereoselectivity in a wide array of carbon-carbon bond-forming reactions.

Mechanism of Action: Enamine and Iminium Ion Catalysis

The catalytic activity of diphenylprolinol silyl ethers hinges on their ability to reversibly form nucleophilic enamine and electrophilic iminium ion intermediates with carbonyl compounds.

-

Enamine Pathway: The secondary amine of the pyrrolidine ring reacts with an aldehyde or ketone to form a chiral enamine. This enamine is more nucleophilic than the corresponding enol or enolate and can react with various electrophiles in a highly stereocontrolled manner. The bulky diphenyl(silyloxy)methyl group effectively shields one face of the enamine, directing the approach of the electrophile to the opposite face.

-

Iminium Ion Pathway: With α,β-unsaturated aldehydes or ketones, the catalyst forms a chiral iminium ion. This transformation lowers the LUMO of the α,β-unsaturated system, activating it for nucleophilic attack at the β-position. Again, the steric bulk of the catalyst directs the nucleophile to attack from the less hindered face.

Caption: Dual catalytic modes of diphenylprolinol silyl ethers.

Application in Asymmetric Michael Additions